2-Nonenal

Descripción

Propiedades

IUPAC Name |

(E)-non-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

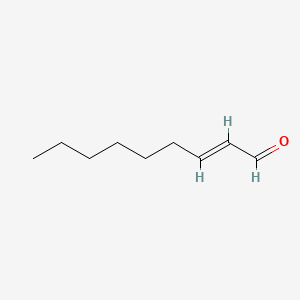

Canonical SMILES |

CCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047086 |

Source

|

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma |

Source

|

| Record name | 2-Nonenal, (E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) |

Source

|

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 |

Source

|

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-56-6, 2463-53-8 |

Source

|

| Record name | (E)-2-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VEO649985 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Biological Implications of 2-Nonenal in Skin Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic scent associated with aging, often colloquially referred to as "old person's smell," has long been a subject of anecdotal observation. Scientific inquiry has identified a key volatile organic compound, 2-nonenal (B146743), as a significant contributor to this age-related change in body odor. First identified in a landmark 2001 study, this compound is an unsaturated aldehyde with a distinctive greasy and grassy odor that becomes detectable in individuals from the age of 40 onwards.[1][2][3] Its presence is not an indicator of poor hygiene but rather a direct consequence of age-related alterations in skin lipid composition and oxidative stress.[4] This technical guide provides an in-depth exploration of the discovery, biochemical formation, and quantification of this compound, as well as its profound biological effects on skin cells, particularly keratinocytes. Detailed experimental protocols and visualizations of key pathways are presented to facilitate further research and the development of targeted therapeutic and cosmetic interventions.

Biochemical Formation of this compound

The genesis of this compound is intrinsically linked to the oxidative degradation of specific lipids present on the skin's surface. As individuals age, the composition of skin surface lipids changes, with a notable increase in the concentration of omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid.[4][5] Concurrently, there is an age-associated increase in lipid peroxides, which act as initiators for a cascade of oxidative reactions.[1][3]

The core mechanism involves the lipid peroxidation of these omega-7 unsaturated fatty acids. This process, driven by reactive oxygen species (ROS), leads to the cleavage of the fatty acid chains, ultimately yielding the volatile aldehyde, this compound.[1][3] This biochemical pathway underscores the connection between systemic and cutaneous aging, oxidative stress, and the production of this specific age-related odorant.

References

- 1. researchgate.net [researchgate.net]

- 2. medindia.net [medindia.net]

- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

The Biochemical Genesis of 2-Nonenal: A Technical Guide to its Formation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenal (B146743), a volatile unsaturated aldehyde, is a significant biomarker associated with aging and oxidative stress. Its characteristic greasy and grassy odor is a key component of age-related body odor. The formation of this compound is intricately linked to the oxidative degradation of specific polyunsaturated fatty acids (PUFAs) present in human sebum. This technical guide provides an in-depth exploration of the biochemical pathway of this compound formation, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the key substrates, enzymatic and non-enzymatic reactions, and intermediates involved in its synthesis. Furthermore, it presents quantitative data on precursor concentrations in human sebum, detailed experimental protocols for in vitro studies, and visual diagrams of the involved pathways and workflows to facilitate a deeper understanding of this important biochemical process.

The Biochemical Pathway of this compound Formation

The synthesis of this compound is a multi-step process initiated by the peroxidation of long-chain unsaturated fatty acids, primarily omega-7 and omega-6 fatty acids.[1][2][3] This process can occur through both non-enzymatic and enzymatic pathways, both of which are driven by oxidative stress.

1.1. Key Substrates:

The primary precursors for this compound formation are specific monounsaturated and polyunsaturated fatty acids found in human sebum. The composition of sebum, particularly its fatty acid profile, changes with age, which is a key factor in the increased production of this compound in older individuals.[1][4]

-

Omega-7 Fatty Acids: Palmitoleic acid (C16:1) is a major omega-7 monounsaturated fatty acid in sebum and is considered a primary precursor to this compound.[5][6] Studies have shown a positive correlation between the amount of omega-7 unsaturated fatty acids in skin surface lipids and the amount of this compound detected in body odor, with both increasing with age.[1][2]

-

Omega-6 Fatty Acids: Linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid, is also a significant precursor. Its peroxidation leads to the formation of various aldehydes, including this compound.[3][5]

1.2. Initiation of Lipid Peroxidation:

The formation of this compound begins with the initiation of lipid peroxidation, a chain reaction involving the oxidative degradation of lipids. This can be triggered by:

-

Reactive Oxygen Species (ROS): Free radicals such as the hydroxyl radical (•OH) can abstract a hydrogen atom from a methylene (B1212753) group in the unsaturated fatty acid chain, initiating the peroxidation cascade.

-

Enzymatic Action: Enzymes like lipoxygenases (LOX) can catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides.

1.3. Propagation and Formation of Hydroperoxides:

Once initiated, the lipid radical (L•) reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

For the precursors of this compound, this leads to the formation of specific hydroperoxides:

-

From Palmitoleic Acid (C16:1): Oxidation leads to the formation of palmitoleic acid hydroperoxides.

-

From Linoleic Acid (C18:2): Lipoxygenase-catalyzed oxidation can produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). The 9-HPODE isomer is a key intermediate in the pathway leading to C9 aldehydes like this compound.[7]

1.4. Cleavage of Hydroperoxides to form this compound:

The unstable lipid hydroperoxides undergo cleavage to form smaller, volatile aldehydes, including this compound. This cleavage can be catalyzed by enzymes or occur non-enzymatically, often facilitated by transition metals like iron (Fe²⁺).[5]

-

Enzymatic Cleavage: Hydroperoxide lyases (HPL), a family of cytochrome P450 enzymes (CYP74), catalyze the cleavage of fatty acid hydroperoxides.[8][9] Specifically, a 9-hydroperoxide lyase can cleave 9-HPODE to form 9-oxononanoic acid and a C9 aldehyde, which can be this compound or its isomer, cis-3-nonenal.[2][7] An isomerase can then convert cis-3-nonenal to the more stable trans-2-nonenal.[7]

-

Non-Enzymatic Cleavage: In the presence of metal ions like Fe²⁺, lipid hydroperoxides can undergo decomposition to form alkoxyl radicals, which then undergo C-C bond cleavage to generate aldehydes.[5]

The following diagram illustrates the general biochemical pathway of this compound formation from an unsaturated fatty acid precursor.

References

- 1. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 9. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

The Maillard Reaction of Aging: A Technical Guide to the Role of Omega-7 Fatty Acid Oxidation in 2-Nonenal Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenal (B146743), an unsaturated aldehyde with a characteristic greasy and grassy odor, is a key biomarker associated with skin aging. Its formation is intrinsically linked to the oxidative degradation of omega-7 monounsaturated fatty acids, primarily palmitoleic acid and vaccenic acid, which are abundant in human sebum. This in-depth technical guide delineates the biochemical pathways, experimental methodologies, and quantitative data surrounding the oxidation of omega-7 fatty acids and the subsequent production of this compound. This document serves as a comprehensive resource for researchers investigating the mechanisms of skin aging, developing novel skincare interventions, and for drug development professionals targeting pathways of oxidative stress.

Introduction

The characteristic scent associated with aging, often described as "old person smell," is not a myth but a scientifically recognized phenomenon attributed to the presence of this compound.[1][2] Research has demonstrated a positive correlation between age and the concentration of this compound on the skin surface.[1][3] This volatile organic compound arises from the non-enzymatic and potentially enzymatic oxidation of omega-7 fatty acids, a class of monounsaturated fats where the double bond is located at the seventh carbon from the omega end.[1][4] Palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7) are the most common omega-7 fatty acids in human skin lipids.[4]

The process of lipid peroxidation, a free-radical-mediated chain reaction, is the central mechanism driving the conversion of these fatty acids into this compound.[5][6] This guide will explore the intricate details of this oxidative process, present quantitative data from relevant studies, provide detailed experimental protocols for its investigation, and visualize the key pathways and workflows.

Biochemical Mechanisms of this compound Formation

The generation of this compound from omega-7 fatty acids is a multi-step process initiated by oxidative stress and proceeds via a free-radical chain reaction. This process can be broadly categorized into initiation, propagation, and termination phases.

2.1. Non-Enzymatic Oxidation (Autoxidation)

This pathway is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from an allylic carbon of the omega-7 fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can abstract a hydrogen from another unsaturated fatty acid, propagating the chain reaction and forming a lipid hydroperoxide.[6] These hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form various aldehydes, including this compound.[5]

2.2. Enzymatic Oxidation

While the non-enzymatic pathway is a significant contributor, enzymatic processes involving lipoxygenases (LOXs) may also play a role.[7] Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides.[8] Although the specific involvement of LOX isoforms in the direct oxidation of palmitoleic acid to the precursor of this compound is an area of ongoing research, it is a plausible mechanism given their known role in the oxidation of other fatty acids.[7][9]

Signaling Pathway for this compound Formation

Quantitative Data on this compound Production

The following table summarizes quantitative data on the formation of (E)-2-nonenal from the thermal oxidation of palmitoleic acid. This data highlights the temperature-dependent nature of this compound production.

| Heating Temperature (°C) | Mean Peak Area of (E)-2-Nonenal (x10⁴) ± SD |

| 30 | Not Detected |

| 60 | 138.10 ± 68.67 |

| 90 | 178.22 ± 4.12 |

| 120 | 120.21 ± 10.11 |

| 150 | 118.54 ± 9.01 |

| 180 | 97.44 ± 8.45 |

| 210 | 88.67 ± 7.56 |

| Data adapted from Gao et al. (2023). The study used thermal-desorption cryo-trapping with gas chromatography–mass spectrometry to analyze volatile compounds from heated palmitoleic acid.[10] |

Experimental Protocols

This section provides detailed methodologies for the induction of omega-7 fatty acid oxidation and the subsequent analysis of this compound.

4.1. Induction of Omega-7 Fatty Acid Oxidation

Protocol 4.1.1: Metal-Catalyzed Oxidation[5]

-

Preparation of Fatty Acid Solution: Prepare a 2 mM solution of palmitoleic acid in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.2). If necessary, use a co-solvent like ethanol (B145695) to aid dissolution and then dilute with the buffer.

-

Initiation of Oxidation: To the fatty acid solution, add ferrous sulfate (B86663) (FeSO₄) to a final concentration of 50 µM and ascorbic acid to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 1 mM.

-

Sample Preparation for Analysis: The sample is now ready for extraction and analysis by GC-MS or HPLC.

Protocol 4.1.2: Thermal Oxidation[10]

-

Sample Preparation: Place a known amount of pure palmitoleic acid (e.g., 20 µL) into a glass vial.

-

Heating: Heat the sample at a specific temperature (e.g., 60°C, 90°C, 120°C) for a defined duration (e.g., 30 minutes).

-

Volatile Collection: Use a thermal desorption system to trap the volatile compounds produced during heating onto a suitable sorbent tube (e.g., Tenax TA).

-

Analysis: Analyze the trapped volatiles by thermal desorption-GC-MS.

4.2. Quantification of this compound

Protocol 4.2.1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS[11]

-

Sample Preparation: Place the sample (e.g., oxidized fatty acid solution, skin wipe) in a headspace vial. For skin analysis, a gauze wipe from the skin surface can be used.

-

SPME Fiber Selection: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) or similar SPME fiber.

-

Extraction: Expose the SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes).

-

Desorption and GC-MS Analysis:

-

Injector: Desorb the analytes from the fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

-

GC Column: Use a non-polar column such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 41, 55, 70, 84, 140).

-

-

Quantification: Use an external or internal standard calibration curve for accurate quantification.

Protocol 4.2.2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methods used for other aldehydes and may require optimization for this compound from lipid oxidation samples.

-

Derivatization: React the sample containing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be detected by UV.

-

Solid-Phase Extraction (SPE): Clean up the derivatized sample using a C18 SPE cartridge to remove interferences.

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: Monitor the eluent at a wavelength of approximately 360 nm.

-

-

Quantification: Quantify the this compound-DNPH derivative using a calibration curve prepared from a this compound standard.

Experimental Workflow Diagram

Conclusion

The oxidative degradation of omega-7 fatty acids is a fundamental process in skin aging, leading to the formation of the characteristic odorant this compound. Understanding the biochemical mechanisms and having robust analytical methods to quantify this process are crucial for the development of effective anti-aging therapies and cosmetic formulations. This technical guide provides a comprehensive overview of the current knowledge, offering researchers and drug development professionals a solid foundation for further investigation into this important area of skin biology. Future research should focus on elucidating the specific enzymatic pathways involved in this compound formation in vivo and on developing targeted interventions to mitigate this oxidative process.

References

- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]

- 3. researchgate.net [researchgate.net]

- 4. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]

- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of soybean lipoxygenase isoforms against esterified fatty acids indicates functional specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of lipoxygenase-isoforms in atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2-Nonenal as a Biomarker of Cellular Senescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to inflammation and tissue dysfunction through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The identification of reliable biomarkers for cellular senescence is therefore a critical area of research for the development of diagnostics and senolytic therapies.

2-Nonenal (B146743), a volatile unsaturated aldehyde, has emerged as a potential biomarker of cellular senescence. Initially identified as a key component of age-related body odor, its origins are deeply rooted in the biochemical processes of oxidative stress and lipid peroxidation, which are themselves hallmarks of cellular aging. This technical guide provides a comprehensive overview of this compound's role as a biomarker of cellular senescence, detailing its biochemical origins, its impact on cellular signaling pathways, and the experimental protocols for its detection and quantification.

Biochemical Formation of this compound

This compound is not a direct product of cellular metabolism but rather a byproduct of lipid peroxidation, a process that increases with age. The primary precursors of this compound are omega-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid. The concentration of these fatty acids, along with lipid peroxides, has been shown to increase in skin surface lipids with age.[1][2]

The formation of this compound is initiated by the attack of reactive oxygen species (ROS) on these polyunsaturated fatty acids, leading to a chain reaction of lipid peroxidation. This process generates unstable lipid hydroperoxides that subsequently decompose into a variety of secondary products, including aldehydes like this compound.[2][3] This oxidative degradation is a key link between cellular stress, aging, and the production of this compound.

This compound and the Hallmarks of Cellular Senescence

While much of the direct research has focused on the related aldehyde 4-hydroxy-2-nonenal (4-HNE), the available evidence strongly suggests that this compound, as a reactive aldehyde, can induce and is associated with the key hallmarks of cellular senescence.

Induction of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

SA-β-gal is the most widely used biomarker for identifying senescent cells.[4] While direct quantitative studies on this compound are limited, studies on other lipid peroxidation products like 4-HNE have demonstrated their ability to induce a senescent phenotype, including increased SA-β-gal activity.[5][6]

Activation of the p53/p21 Pathway

The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are central regulators of the cell cycle and are key players in the induction of cellular senescence. Reactive aldehydes, including 4-HNE, have been shown to activate the p53 pathway, leading to the upregulation of p21 and subsequent cell cycle arrest.[7][8][9] This suggests a likely mechanism by which this compound could trigger cellular senescence.

Senescence-Associated Secretory Phenotype (SASP)

A defining characteristic of senescent cells is the secretion of a pro-inflammatory cocktail of cytokines and other factors, collectively known as the SASP. Key components of the SASP include interleukin-6 (IL-6) and interleukin-8 (IL-8). The signaling pathways activated by lipid aldehydes are known to intersect with the pathways that regulate SASP, such as NF-κB and p38 MAPK.[10] Therefore, it is highly probable that this compound contributes to the pro-inflammatory microenvironment associated with aging by inducing or modulating the SASP.

Data Presentation

The following tables summarize quantitative data related to the measurement of this compound and the induction of cellular senescence.

| Parameter | Method | Sample Type | Key Findings | Reference |

| This compound Detection | Headspace GC-MS | Human Body Odor | Detected only in subjects aged 40 and older. Positive correlation with age. | [2] |

| HS-SPME-GC-MS | Human Skin Emissions | Limit of Detection (LOD): 22 pg. Linearity: 1-50 ng. | [1][11] | |

| Cellular Senescence Induction (by 4-HNE) | SA-β-gal Staining | IMR90 Fibroblasts | 4-HNE treatment initiated the cellular senescence program. | [5] |

| Western Blot | HepG2 Cells | 4-HNE induced activation of p53 and p21. | [7] | |

| SASP Induction (by related stressors) | ELISA, qRT-PCR | Human Fibroblasts | Doxorubicin-induced senescence increased IL-6 and IL-8 secretion. | [12] |

Table 1: Quantitative Data Summary for this compound and Cellular Senescence Markers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced cellular senescence and a typical experimental workflow for its investigation.

Experimental Protocols

Induction of Cellular Senescence with this compound

This protocol describes the induction of premature senescence in cultured primary human fibroblasts using this compound.

Materials:

-

Primary human fibroblasts (e.g., IMR-90, WI-38)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed primary human fibroblasts at a low passage number in a 6-well plate and culture until they reach 50-60% confluency.

-

Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control with the same concentration of ethanol.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control.

-

Incubate the cells for 48-72 hours.

-

After the treatment period, wash the cells with PBS and replace the medium with fresh culture medium.

-

Continue to culture the cells for an additional 5-7 days, changing the medium every 2-3 days, to allow for the development of the senescent phenotype.

-

Proceed with senescence assays.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the cytochemical detection of SA-β-gal activity in cultured cells.[1][12][13]

Materials:

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide

-

40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

PBS

Procedure:

-

Wash the cells in the 6-well plate twice with PBS.

-

Fix the cells with the fixative solution for 3-5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to each well, ensuring the cells are completely covered.

-

Incubate the plate at 37°C (without CO₂) overnight.

-

The next day, examine the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

To quantify, count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.

Quantification of this compound by GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from cell culture medium or cell lysates using gas chromatography-mass spectrometry (GC-MS) with derivatization.

Materials:

-

Cell culture medium or cell lysate

-

Internal standard (e.g., a deuterated aldehyde)

-

Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Methanol, Hexane (GC grade)

-

Headspace vials (20 mL)

-

GC-MS system with a suitable capillary column (e.g., DB-1)

Procedure:

-

Sample Preparation:

-

Collect the cell culture medium or prepare a cell lysate.

-

Add a known amount of the internal standard to each sample.

-

-

Derivatization:

-

Transfer an aliquot of the sample to a headspace vial.

-

Add the PFBHA solution to the vial.

-

Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the derivatization reaction to occur.

-

-

Extraction (Headspace Solid-Phase Microextraction - HS-SPME): [1][11]

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at an elevated temperature (e.g., 50°C) for a defined period (e.g., 45 minutes) to adsorb the derivatized aldehydes.

-

-

GC-MS Analysis:

-

Inject the adsorbed analytes from the SPME fiber into the GC-MS system.

-

Set the GC oven temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the this compound-PFBHA derivative and the internal standard derivative.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

This compound, a product of age-related lipid peroxidation, serves as a compelling biomarker for cellular senescence. Its formation is intrinsically linked to oxidative stress, a key driver of the aging process. The ability of related aldehydes to induce cardinal features of senescence, including SA-β-gal activity and activation of the p53/p21 pathway, provides a strong rationale for investigating this compound in this context. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the role of this compound in their specific models of cellular senescence. Further research, particularly direct quantitative studies on the effects of this compound on senescence hallmarks and SASP composition, will be crucial in solidifying its role as a robust and reliable biomarker for both basic research and the development of novel therapeutic strategies targeting cellular senescence.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]

- 5. 4-hydroxy-2-nonenal and uncoupling proteins: an approach for regulation of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding cellular senescence: pathways involved, therapeutics and longevity aiding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

"physiological effects of 2-Nonenal in the human body"

An In-depth Technical Guide on the Physiological Effects of 2-Nonenal

Introduction

This compound is an α,β-unsaturated aldehyde recognized as a significant biomarker of aging and oxidative stress in the human body.[1] Characterized by a distinct "greasy and grassy" odor, it is the principal component responsible for the characteristic body odor associated with older individuals, often termed "aging odor".[2][3][4] This volatile compound is not a direct secretion but rather a secondary product of lipid peroxidation, a process that intensifies with age due to shifts in metabolic and antioxidant capacities.[5][6] Its presence is typically detected in individuals aged 40 and over.[2][3][4][7][8]

As a reactive aldehyde, this compound's physiological significance extends beyond olfaction. It readily forms covalent adducts with essential biomolecules, including proteins, leading to cellular dysfunction, oxidative stress, and apoptosis.[2][9][10] This guide provides a comprehensive technical overview of the biochemical formation, physiological impacts, and detoxification of this compound, along with relevant quantitative data and experimental methodologies for its study.

Biochemical Formation of this compound

The formation of this compound is intrinsically linked to oxidative stress and the composition of lipids on the skin's surface. The process is not enzymatic but is a result of the oxidative degradation of specific unsaturated fatty acids.

Core Mechanism: The primary precursors for this compound are ω-7 unsaturated fatty acids, predominantly palmitoleic acid and oleic acid.[3][5][8] With advancing age, the concentration of these fatty acids in sebum increases, coinciding with a decline in the skin's natural antioxidant defense systems.[5][7][8] This imbalance leads to an accumulation of lipid peroxides, which initiate a free radical chain reaction, degrading the ω-7 fatty acids and yielding volatile aldehydes, including this compound.[11][3][4] Studies have demonstrated a positive correlation between the amount of this compound detected in body odor and the corresponding levels of ω-7 unsaturated fatty acids and lipid peroxides on the skin surface.[3]

Physiological and Cellular Effects

This compound is a highly reactive molecule due to its aldehyde functional group and carbon-carbon double bond. This reactivity underlies its significant physiological effects, primarily through its interaction with cellular macromolecules.

3.1 Covalent Modification of Proteins this compound readily forms stable covalent adducts with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008), the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine.[2] The reaction with lysine residues is particularly notable, resulting in the formation of a novel adduct identified as Nϵ-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine).[2] This irreversible modification can alter protein structure and function, leading to enzyme inhibition and disruption of cellular signaling pathways.[2]

3.2 Interaction with Scavenger Receptors Proteins modified by this compound are recognized by scavenger receptors. Specifically, the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) has been shown to recognize and bind HHP-lysine adducts.[2] This interaction suggests a mechanism for the clearance of this compound-damaged proteins and implies a role in cellular responses to oxidative stress, similar to the clearance of oxidized lipoproteins in atherosclerosis.

3.3 Induction of Oxidative Stress and Apoptosis Studies utilizing human keratinocyte cell lines have demonstrated that exposure to this compound can induce a state of cellular oxidative stress, characterized by an increase in intracellular Reactive Oxygen Species (ROS).[12] This elevation in ROS can, in turn, create a feedback loop, promoting further lipid peroxidation. Prolonged or high-concentration exposure to this compound has been shown to decrease cell viability and induce apoptosis (programmed cell death), suggesting a direct cytotoxic effect on skin cells.[10][12] This may contribute to age-related changes in skin structure and function.

Detoxification Pathways

The human body possesses enzymatic pathways to metabolize and detoxify reactive aldehydes like this compound, mitigating their harmful effects. While research on this compound is ongoing, the detoxification mechanisms are understood to be analogous to those for the more extensively studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE).[13][14]

The primary routes of detoxification include:

-

Conjugation with Glutathione (GSH): This is the predominant pathway, catalyzed by Glutathione S-transferases (GSTs), particularly isoforms like GSTA4-4. The reaction forms a stable, less reactive GSH-adduct that can be further metabolized and excreted.[14][15][16]

-

Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize this compound to its corresponding carboxylic acid, 2-nonenoic acid, which is less toxic.[14]

-

Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can reduce the aldehyde group of this compound to an alcohol, forming 2-nonenol.[14]

Quantitative Data

Quantitative analysis of this compound is crucial for understanding its correlation with age and physiological conditions. The data is typically acquired from headspace analysis of samples collected from the skin surface.

Table 1: Concentration of this compound in Human Samples

| Age Group | Sample Type | Concentration Range | Analytical Method | Reference |

|---|---|---|---|---|

| 40-70 years | Skin Emanations | 0.85 - 4.35 ppm | Bio-sniffer | [1][17] |

| 40-70 years | Skin Emanations | 2.6 ppm (Average) | GC-MS | [18] |

| 26-75 years | Body Odor (Shirt) | Detected only in subjects ≥ 40 years | HS-GC/MS | [3] |

| Not Specified | Skin Wipe (Gauze) | LOD: 22 pg | HS-SPME-GC/MS |[19] |

LOD: Limit of Detection; HS-GC/MS: Headspace Gas Chromatography-Mass Spectrometry; SPME: Solid-Phase Microextraction.

Experimental Protocols

The study of this compound requires sensitive and specific methodologies for its detection in biological samples and for characterizing its effects in vitro and in vivo.

6.1 Protocol: Detection and Quantification from Human Skin This protocol outlines a common non-invasive method for analyzing this compound from skin emissions.

-

Sample Collection: The subject's skin (e.g., nape of the neck, back) is gently wiped with a sterile gauze pad to collect sebum and other surface lipids.[19] Alternatively, subjects wear a specially prepared cotton shirt for a set period (e.g., three nights) to capture body odor components.[18]

-

Extraction (HS-SPME): The gauze or a patch from the shirt is placed in a sealed vial. The vial is heated (e.g., 50°C for 45 min) to volatilize the compounds. A Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb and concentrate the volatile analytes, including this compound.[19]

-

Analysis (GC-MS): The SPME fiber is thermally desorbed in the injection port of a Gas Chromatograph (GC). The compounds are separated on a capillary column (e.g., DB-1) and subsequently detected and identified by a Mass Spectrometer (MS), often operating in selective ion monitoring (SIM) mode for enhanced sensitivity.[19]

-

Quantification: The amount of this compound is quantified by comparing its peak area to a calibration curve generated using known standards.[19]

6.2 Protocol: In Vivo Model of Oxidative Stress Animal models are used to confirm the in vivo formation of this compound adducts under conditions of oxidative stress.

-

Model Induction: Male Wistar rats receive a single intraperitoneal injection of ferric nitrilotriacetate (Fe³⁺-NTA) at a dose of 15 mg of iron/kg of body weight.[2] This compound induces potent free radical-mediated oxidative damage, particularly in the kidneys.[2]

-

Tissue Collection: Animals are sacrificed at various time points post-injection (e.g., 1, 6, 24, 48 hours). The kidneys are immediately removed, fixed in formalin, and embedded in paraffin.[2]

-

Immunohistochemistry: Tissue sections are incubated with a specific monoclonal antibody (e.g., mAb 27Q4) raised against this compound-modified proteins.[2] The binding of the primary antibody is detected using a labeled secondary antibody system, allowing for the visualization of this compound adducts within the damaged tissue.

-

LC/MS/MS Analysis: For quantitative confirmation, protein is extracted from the tissues, hydrolyzed, and analyzed by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI/MS/MS) to detect and quantify specific adducts like HHP-lysine.[2]

6.3 Protocol: In Vitro Keratinocyte Assay for ROS Production This assay measures the ability of this compound to induce oxidative stress in skin cells.

-

Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media until they reach a suitable confluency.

-

Pre-treatment and Exposure: Cells are pre-treated with the fluorescent probe CM-H2DCFDA, which is non-fluorescent until oxidized by intracellular ROS. Following pre-treatment, the cells are exposed to a specific concentration of this compound (e.g., 0.1 mM in PBS) for a defined period.[12]

-

Fluorescence Measurement: The intracellular fluorescence, which is proportional to the amount of ROS produced, is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The fluorescence intensity of this compound-treated cells is compared to that of untreated control cells to determine the relative increase in ROS production.[12]

Conclusion

This compound is a physiologically significant aldehyde whose formation via lipid peroxidation is a hallmark of the aging process in human skin. Its effects are multifaceted, ranging from contributing to the characteristic scent of aging to inducing direct cellular damage through protein modification and the promotion of oxidative stress and apoptosis. As a readily detectable marker of oxidative degradation of ω-7 fatty acids, the quantification of this compound serves as a valuable tool in gerontology and dermatology research. Understanding its biochemical pathways, physiological impacts, and detoxification mechanisms provides critical insights for developing targeted interventions in skincare and for managing age-related physiological changes. Further research into the specific signaling pathways activated by this compound and its potential role in the pathogenesis of age-related skin disorders is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unilad.com [unilad.com]

- 5. accesson.kr [accesson.kr]

- 6. medium.com [medium.com]

- 7. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]

- 8. amyseden.com [amyseden.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]

- 13. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line | MDPI [mdpi.com]

- 17. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor [mdpi.com]

- 18. iflscience.com [iflscience.com]

- 19. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

2-Nonenal: A Technical Guide to its Greasy, Grassy Odor and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonenal (B146743) is a volatile, unsaturated aldehyde recognized for its characteristic greasy and grassy odor, which is a significant contributor to the "old person's smell" associated with aging.[1][2] This compound is an endogenous product of the lipid peroxidation of polyunsaturated fatty acids, particularly omega-7 and omega-6 fatty acids.[1][3][4] Its presence and concentration in human body odor tend to increase after the age of 40, correlating with age-related shifts in skin lipid composition and oxidative stress.[1][5] Beyond its distinct aroma, this compound is a reactive molecule that can covalently modify proteins, primarily through reactions with lysine (B10760008) residues, and has been shown to induce cellular responses such as apoptosis in keratinocytes.[3][4][6] This technical guide provides a comprehensive overview of the chemical properties, formation pathways, biological interactions, and analytical methodologies for this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an unsaturated aldehyde with the chemical formula C₉H₁₆O.[7] It exists as cis- and trans-isomers, with the trans-isomer being of significant biological interest.[4] It is a colorless liquid that is insoluble in water and possesses a powerful, penetrating fatty odor when concentrated, which becomes more orris-like, waxy, and reminiscent of dried orange peels upon dilution.[7][8]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₆O | [7] |

| Molar Mass | 140.226 g·mol⁻¹ | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 188.00 to 190.00 °C | [7] |

| Flash Point | 79 °C | [7] |

| Solubility in Water | Insoluble | [7] |

| Odor Description | Greasy, grassy, fatty, cucumber, aldehydic, citrus | [3][7][9] |

| Odor Threshold | 0.08-0.1 ppb | [10] |

Formation of this compound

This compound is not directly secreted by the body but is formed on the skin's surface through the oxidative degradation of specific polyunsaturated fatty acids (PUFAs).[2] The primary precursors are omega-7 unsaturated fatty acids, such as palmitoleic acid, and to a lesser extent, omega-6 PUFAs like linoleic acid and arachidonic acid.[1][3]

The formation process is initiated by lipid peroxidation, a chain reaction involving reactive oxygen species (ROS).[11] As individuals age, the composition of skin surface lipids changes, with an increase in the levels of omega-7 fatty acids and lipid peroxides.[1] This, coupled with a potential age-related decline in the skin's antioxidant defenses, accelerates the oxidative breakdown of these fatty acids into volatile compounds, including this compound.[12]

Biological Interactions and Cellular Effects

This compound is a reactive α,β-unsaturated aldehyde, making it capable of interacting with biological macromolecules.[3][4]

Protein Adduct Formation

The electrophilic nature of this compound facilitates its covalent binding to nucleophilic residues on proteins, primarily the ε-amino group of lysine.[3][4] This reaction forms a novel adduct known as Nε-(3-[(hept-1-enyl)-4-hexylpyridinium])lysine (HHP-lysine), which exists in both cis and trans forms.[3][13] The formation of these protein adducts can alter protein structure and function and may serve as a biomarker for oxidative stress.[3]

Recognition by Scavenger Receptors

Proteins modified by this compound, specifically the HHP-lysine adducts, are recognized by the scavenger receptor lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1).[3][14] This interaction suggests a potential mechanism for the clearance of these modified proteins from circulation.[3]

Effects on Keratinocytes

In vitro studies have demonstrated that trans-2-nonenal can have cytotoxic effects on human keratinocytes.[6] It has been shown to decrease cell viability and promote apoptosis.[6] Furthermore, in a three-dimensional epidermal equivalent model, this compound reduced the thickness of the epidermal layer and the number of proliferating cells.[6] These findings suggest that this compound may play a role in age-related changes in skin health beyond its characteristic odor.

Experimental Protocols

Detection and Quantification of this compound from Skin

Method: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common method for analyzing volatile organic compounds (VOCs) like this compound from human skin.[5][11][15][16]

Protocol Outline:

-

Sampling:

-

Swab Method: A non-invasive technique where a sterile gauze pad is used to wipe a specific area of the skin (e.g., forehead, back of the neck).[11][16] The gauze is then placed in a sealed vial.

-

Passive Flux Sampler (PFS): A device placed on the skin to create a headspace from which emanating gases are collected onto an adsorbent disk.[17][18]

-

Headspace Solid-Phase Microextraction (HS-SPME): A wearable device for passive headspace sampling directly onto a coated fiber.[19]

-

-

Extraction (for swab and PFS methods):

-

The collected sample (gauze or adsorbent) is placed in a headspace vial.

-

For PFS, trapped gases are typically extracted with a solvent like dichloromethane.[17][18]

-

For swabs, HS-SPME can be used for extraction and enrichment.[11][16] A PDMS/DVB fiber is exposed to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 45 minutes).[11][16]

-

-

GC-MS Analysis:

-

Injection: The extracted volatiles are introduced into the GC system, either through thermal desorption from the SPME fiber or by injecting the solvent extract.[15][19]

-

Separation: The compounds are separated on a capillary column (e.g., DB-1 or HP-5ms).[11][15][16] The oven temperature is programmed to ramp up to effectively separate the components. A typical program might start at 30°C and increase to 270°C.[15][19]

-

Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides a mass spectrum for each compound.[15][19] this compound is identified by its characteristic retention time and mass spectrum.[20]

-

Quantification: The amount of this compound can be quantified using selective ion monitoring (SIM) and comparison with a calibration curve generated from standards.[11][16] The limit of detection for this compound using HS-SPME/GC-MS has been reported to be as low as 22 pg.[11][16]

-

In Vitro Generation of this compound

Method: Iron/Ascorbic Acid-Mediated Free Radical Generation System

This method simulates the in vivo oxidative degradation of PUFAs.[8]

Protocol Outline:

-

Substrate Preparation: Dissolve a PUFA (e.g., arachidonic acid at 2 mM) in an equimolar amount of NaOH to ensure solubilization.[8]

-

Initiation of Lipid Peroxidation: Initiate the reaction by adding 250 µM FeSO₄ and 2.5 mM ascorbic acid to the PUFA solution.[8]

-

Incubation: Incubate the reaction mixture under controlled conditions (e.g., 37°C).

-

Analysis: The formation of this compound can be monitored by headspace GC-MS or by HPLC analysis of the reaction mixture.[8]

Analysis of this compound-Protein Adducts (HHP-Lysine)

Method: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

This is a highly sensitive method for the detection of HHP-lysine in biological samples.[3][4]

Protocol Outline:

-

Protein Hydrolysis: Proteins from samples are hydrolyzed in vacuo with 6 N HCl for 24 hours at 110°C to release the amino acid adducts.[3]

-

HPLC Separation: The hydrolysate is injected into a reverse-phase HPLC system to separate the components.[3]

-

MS/MS Detection: The eluent from the HPLC is introduced into an electrospray ionization tandem mass spectrometer. HHP-lysine is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[3]

Quantitative Data

| Parameter | Value/Observation | Age Group | Reference |

| Detection of this compound in Body Odor | Detected only in older subjects | 40 years and older | [1][5] |

| Correlation with Skin Lipids | Positive correlation between this compound amount and levels of omega-7 unsaturated fatty acids and lipid peroxides | All age groups studied (26-75 years) | [1][5] |

| Emission Flux from Skin (Nape of the Neck) | Emission flux increases with age | Both males and females | [17][18] |

| Concentration Range (Biosensor Measurement) | Reported concentration range: 0.85–4.35 ppm | Not specified | [1] |

| In Vitro Effects on Keratinocytes | 100 µM this compound induced moderate cellular damage (~80% viability) | N/A | [8] |

| In Vitro Effects on Keratinocytes | 150 µM this compound resulted in a sharp decrease in viability (~55%) | N/A | [8] |

Conclusion

This compound is a significant biomarker of aging, characterized by its distinct greasy and grassy odor. Its formation is intrinsically linked to lipid peroxidation on the skin surface, a process that becomes more pronounced with age. The reactivity of this compound, leading to the formation of protein adducts and cellular effects on keratinocytes, suggests its potential involvement in the broader physiological changes associated with skin aging. The analytical methods detailed in this guide, particularly GC-MS, provide robust tools for the detection and quantification of this compound, enabling further research into its role in health and disease, and the development of targeted interventions in cosmetics and drug development. A deeper understanding of the signaling pathways initiated by this compound and its adducts will be a critical area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor [mdpi.com]

- 9. (E)-2-nonenal, 18829-56-6 [thegoodscentscompany.com]

- 10. Odor Detection Thresholds & References [leffingwell.com]

- 11. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-2-nonenal upregulates and phosphorylates cytosolic phospholipase A(2) in cultured Ra2 microglial cells via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Studies on 2-Nonenal and Oxidative Stress

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Oxidative stress is a critical factor in cellular aging and the pathogenesis of numerous age-related diseases. A key consequence of oxidative stress is lipid peroxidation, which generates a variety of reactive aldehydes. Among these, 2-Nonenal is an α,β-unsaturated aldehyde recognized as a marker of oxidative damage and a contributor to the characteristic "aging odor".[1][2] This document provides a technical overview of the preliminary research on this compound, focusing on its formation, mechanisms of cellular damage, and its role in signaling pathways related to oxidative stress. It includes summaries of quantitative data, detailed experimental protocols for its study, and visualizations of key biological and experimental processes.

Introduction to this compound and Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[3][4] This imbalance leads to the oxidative degradation of cellular macromolecules, most notably the polyunsaturated fatty acids (PUFAs) within cell membranes—a process known as lipid peroxidation.[5][6] this compound, along with the more extensively studied 4-hydroxy-2-nonenal (4-HNE), is a major secondary product of the peroxidation of ω-6 and ω-7 PUFAs, such as linoleic acid and palmitoleic acid.[1][2][7]

Due to its high reactivity, this compound can form covalent adducts with cellular macromolecules, including proteins and nucleic acids, disrupting their function and leading to cellular damage, apoptosis, and inflammation.[8][9] Its presence is correlated with aging and is implicated in the progression of various oxidative stress-related diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][10][11]

Mechanism of Formation and Cellular Action

The formation of this compound is a direct consequence of the free radical chain reactions that characterize lipid peroxidation. This process initiates with ROS abstracting a hydrogen atom from a PUFA, leading to a cascade of reactions that ultimately cleave the fatty acid chain, releasing reactive aldehydes.

Once formed, the electrophilic nature of this compound allows it to react readily with nucleophilic residues in proteins, primarily the sulfhydryl group of cysteine, the ε-amino group of lysine, and the imidazole (B134444) group of histidine.[10][12] This adduction can lead to:

-

Enzyme Inactivation: Modification of active site residues can inhibit or completely abolish enzyme function.[12]

-

Disruption of Signal Transduction: Key signaling proteins can be modified, altering cellular communication and response pathways.[8][9]

-

Induction of Apoptosis: Accumulation of damaged proteins and activation of stress-response pathways can trigger programmed cell death.[13][14]

Caption: Formation of this compound from PUFAs under oxidative stress and its subsequent cellular effects.

Signaling Pathways Modulated by this compound/4-HNE

The accumulation of aldehydes like this compound and 4-HNE acts as a danger signal, activating multiple stress-response pathways. These aldehydes are not just markers of damage but also function as second messengers that can trigger specific cellular programs, including apoptosis.

Key signaling pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: 4-HNE is known to activate MAPK pathways, including ERK1/2 and JNK, which are critical regulators of cell survival and apoptosis.[14][15]

-

p53-Mediated Intrinsic Apoptosis: 4-HNE can activate the tumor suppressor p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspase-3.[13][16]

-

Fas-Mediated Extrinsic Apoptosis: Studies show 4-HNE can induce a Fas-mediated apoptotic pathway that activates Apoptosis Signal-regulating Kinase 1 (ASK1), JNK, and caspase-3.[13][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative stress, aging, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trans-4-hydroxy-2-nonenal inhibits nucleotide excision repair in human cells: A possible mechanism for lipid peroxidation-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Review of 2-Nonenal Research in Dermatology

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its identification as a key volatile compound associated with human skin aging, 2-Nonenal (B146743) has garnered significant attention within the dermatological research community. This unsaturated aldehyde, a byproduct of lipid peroxidation, is implicated in the characteristic age-related changes in body odor and has demonstrated cytotoxic effects on skin cells. This technical guide provides a comprehensive overview of the history of this compound research in dermatology, detailing its discovery, biochemical origins, analytical methodologies for its detection, and its physiological impact on the skin, particularly on keratinocytes. The guide synthesizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the primary biochemical and cellular pathways associated with this compound. This document serves as a thorough resource for professionals engaged in skin aging research and the development of dermatological and cosmetic interventions.

Introduction

The study of volatile organic compounds (VOCs) emitted from human skin has provided valuable insights into physiological and pathological states. Among these, this compound has emerged as a significant biomarker associated with the aging process. First identified in 2001, this molecule is characterized by its unpleasant greasy and grassy odor and its increasing presence on the skin of older individuals.[1][2] Understanding the formation and dermatological effects of this compound is crucial for the development of products aimed at mitigating age-related skin changes and associated odors.

The Discovery and Correlation with Aging

The seminal work by Haze et al. in 2001 was the first to identify this compound in human body odor and link its presence to aging.[1][3] Their research laid the foundation for subsequent investigations into the biochemical underpinnings of this phenomenon.

Initial Identification

Haze and colleagues analyzed the body odor of subjects ranging from 26 to 75 years of age using headspace gas chromatography/mass spectrometry (GC/MS). Their findings revealed the presence of this compound exclusively in subjects aged 40 and older.[1][2][4] This discovery provided a molecular basis for the long-observed changes in body odor associated with aging.

Quantitative Analysis of this compound on Skin with Age

Subsequent studies have sought to quantify the age-related increase in this compound levels. While the initial study by Haze et al. provided qualitative evidence, later research has provided more quantitative data, although specific concentrations can vary based on analytical methodology and sampling location.

| Age Group (years) | This compound Detection | Relative Abundance/Concentration | Reference |

| 26-39 | Not Detected | - | [1][3] |

| 40-75 | Detected | Tends to increase with age | [1][3] |

| 40-70 | Detected | Average concentration of 2.6 parts per million | [4] |

| 30s | Lower | Lower emission flux | [5] |

| Over 40 | Higher | Increased emission flux | [5] |

Table 1: Summary of Quantitative Data on this compound Levels and Age

Biochemical Pathway of this compound Formation

The formation of this compound is intrinsically linked to the process of lipid peroxidation on the skin's surface. The primary precursors are omega-7 unsaturated fatty acids, which become more prevalent with age.

The Role of Lipid Peroxidation

Reactive oxygen species (ROS) can initiate a chain reaction of lipid peroxidation, targeting polyunsaturated fatty acids in cell membranes and skin surface lipids.[6][7] This process leads to the generation of various byproducts, including aldehydes like this compound.

Precursors: Omega-7 Unsaturated Fatty Acids

Research has demonstrated a positive correlation between the amount of this compound and the levels of omega-7 unsaturated fatty acids and lipid peroxides on the skin.[1][3] As individuals age, the composition of skin surface lipids changes, with an increase in these specific fatty acids, making them more available for oxidative degradation.[1]

References

- 1. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

- 2. News: Do Older People Have a Different... (The New York Times) - Behind the headlines - NLM [ncbi.nlm.nih.gov]

- 3. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accesson.kr [accesson.kr]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Endogenous Sources of 2-Nonenal